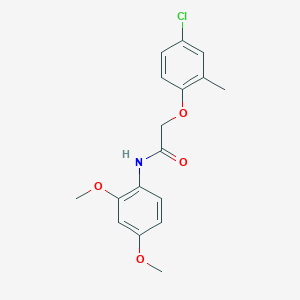
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and is involved in various physiological processes. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of AMPK. This leads to conformational changes that promote phosphorylation of the α-subunit by upstream kinases, such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways, such as protein synthesis and lipogenesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. AMPK also regulates gene expression by phosphorylating transcription factors, such as PGC-1α and FOXO1.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and fatty acid oxidation, which leads to improved insulin sensitivity and mitochondrial function. In adipose tissue, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide increases glucose uptake and lipolysis, which reduces adiposity and improves metabolic health. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide induces cell cycle arrest and apoptosis by inhibiting mTOR signaling and activating AMPK-dependent pathways. In neurons, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide protects against oxidative stress and improves cognitive function by activating AMPK-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which allows for specific modulation of AMPK-dependent pathways. It is also cell-permeable and stable in solution, which facilitates its use in cell culture and animal studies. However, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has some limitations for lab experiments. It has low solubility in water, which requires the use of organic solvents or DMSO for its preparation. It also has a short half-life in vivo, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective activators of AMPK, which may have better efficacy and safety profiles. Additionally, the molecular mechanisms of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide action and its interactions with other signaling pathways need to be further elucidated. Finally, the development of new delivery systems for 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide may improve its pharmacokinetic properties and increase its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves a series of chemical reactions starting from 2,4-dimethoxybenzaldehyde and 4-chloro-2-methylphenol. The final product is obtained by reacting the intermediate with N-(tert-butoxycarbonyl)-2-aminoacetamide. The yield of the synthesis process is around 10-15%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. In cancer, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces cell cycle arrest and apoptosis in cancer cells by activating AMPK and inhibiting mTOR signaling. In neurodegenerative diseases, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-7-15(11)23-10-17(20)19-14-6-5-13(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMIWYXUKCYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

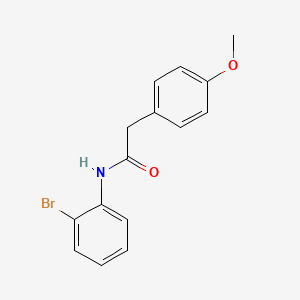
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
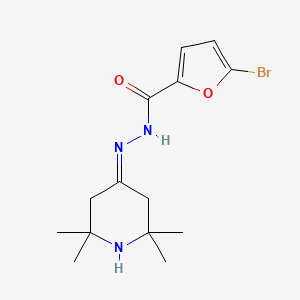

![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
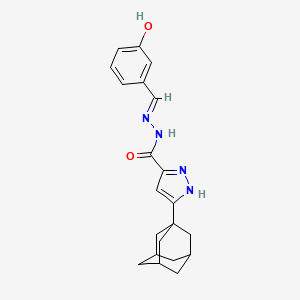
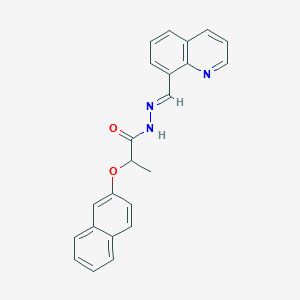
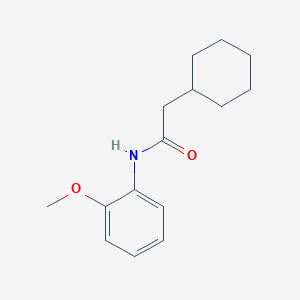
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
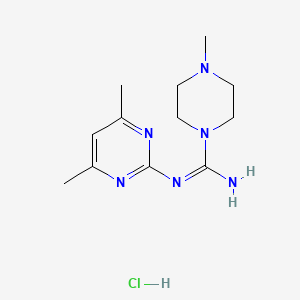
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)